molecular formula C7H5F3N2O3 B568904 6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine CAS No. 727993-33-1

6-Methoxy-3-nitro-2-(trifluoromethyl)pyridine

Cat. No. B568904
Key on ui cas rn: 727993-33-1
M. Wt: 222.123
InChI Key: FWMQACOAQFSACZ-UHFFFAOYSA-N
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Patent
US07250418B2

Procedure details

2-Chloro-6-methoxy-3-nitropyridine (5 g) was heated with Cul (6.05 g), KF(anhydrous, 3.0 g), methyl 2-chloro-2,2-difluoroacetate(6.8 ml) in DMF (28 ml) at 130° C. for 8 hrs. After cooling, it was poured into 1:9 mixture of NH4OH/NH4Cl(100 ml), stirred until homogeneous and extracted with Ethyl acetate. The organic layer were combined, washed with brine and dried (MgSO4), The flash column chromatography (SiO2, 1˜3% EtOAc in heptane) yielded 3.90 g (65%). 1H NMR (CDCl3) δ 4.02, 6.96, 8.10; IR (liq.) 2389 (w), 2254 (w), 2196 (w), 2163 (w), 2017 (w), 1605 (s), 1586 (s), 1538 (s), 1482 (s), 1340 (s), 1290 (s), 1261 (s), 1205 (s), 1180 (s), 1155 (s) cm−1 Anal. Calcd for C7H5F3N2O3: C, 37.85; H, 2.27; N, 12.61; F, 25.66. Found: C, 37.68; H, 2.29; N, 12.30.
[Compound]
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Name
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0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
5 g
Type
reactant
Reaction Step Eleven
Name
Quantity
3 g
Type
reactant
Reaction Step Eleven
Quantity
6.8 mL
Type
reactant
Reaction Step Eleven
Name
Quantity
28 mL
Type
solvent
Reaction Step Eleven
Name
NH4OH NH4Cl
Quantity
100 mL
Type
reactant
Reaction Step Twelve
[Compound]
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
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Reaction Step 17

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[C:4]([O:11][CH3:12])[N:3]=1.[F-:13].[K+].Cl[C:16]([F:22])([F:21])C(OC)=O.[NH4+].[OH-].[NH4+].[Cl-]>CN(C=O)C>[CH3:12][O:11][C:4]1[N:3]=[C:2]([C:16]([F:22])([F:13])[F:21])[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=1 |f:1.2,4.5.6.7|

Inputs

Step One
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
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Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Ten
Name
( s )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])OC
Name
Quantity
3 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
6.8 mL
Type
reactant
Smiles
ClC(C(=O)OC)(F)F
Name
Quantity
28 mL
Type
solvent
Smiles
CN(C)C=O
Step Twelve
Name
NH4OH NH4Cl
Quantity
100 mL
Type
reactant
Smiles
[NH4+].[OH-].[NH4+].[Cl-]
Step Thirteen
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
( w )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fifteen
Name
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Quantity
0 (± 1) mol
Type
reactant
Smiles
Step 16
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0 (± 1) mol
Type
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Smiles
Step 17
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0 (± 1) mol
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Smiles

Conditions

Stirring
Type
CUSTOM
Details
stirred until homogeneous and
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with Ethyl acetate
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
The flash column chromatography (SiO2, 1˜3% EtOAc in heptane) yielded 3.90 g (65%)

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C(=N1)C(F)(F)F)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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